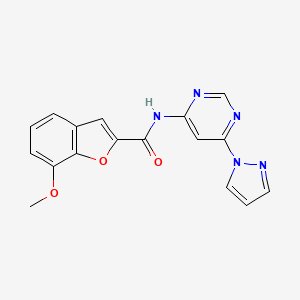
N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-7-methoxybenzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-7-methoxybenzofuran-2-carboxamide is a useful research compound. Its molecular formula is C17H13N5O3 and its molecular weight is 335.323. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-7-methoxybenzofuran-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in cancer treatment. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a complex structure that includes:
- A benzofuran moiety, which is known for various biological activities.
- A pyrimidine ring substituted with a pyrazole group, enhancing its interaction with biological targets.
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies focusing on its anticancer properties, particularly through the inhibition of cyclin-dependent kinases (CDKs) and other cancer-related pathways.
Anticancer Activity
-
CDK Inhibition : The compound has been shown to inhibit CDK2 with a Ki value in the nanomolar range (0.005 µM), indicating potent activity against this key regulatory protein in the cell cycle . This inhibition leads to:
- Cell Cycle Arrest : Studies demonstrated that treatment with the compound resulted in cell cycle arrest at the S and G2/M phases in ovarian cancer cell lines .
- Induction of Apoptosis : The compound was found to induce apoptosis in cancer cells, as evidenced by increased caspase-3 activity and morphological changes typical of apoptotic cells .
- Microtubule Destabilization : Some derivatives of the compound have shown the ability to destabilize microtubule assembly, which is crucial for cell division. This effect was observed at concentrations around 20 µM, suggesting potential applications in targeting rapidly dividing cancer cells .
Mechanistic Insights
The mechanism underlying the anticancer effects involves several pathways:
- Phosphorylation Modulation : The compound reduces phosphorylation of retinoblastoma protein at Thr821, a critical step in regulating cell cycle progression .
- Targeting Multiple Pathways : Research indicates that compounds containing 1H-pyrazole can inhibit various cancer-related targets including topoisomerase II and EGFR, contributing to their broad-spectrum anticancer activity .
Table 1: Summary of Biological Activities
Case Study: MDA-MB-231 Cells
In a specific study involving breast cancer MDA-MB-231 cells:
Propriétés
IUPAC Name |
7-methoxy-N-(6-pyrazol-1-ylpyrimidin-4-yl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O3/c1-24-12-5-2-4-11-8-13(25-16(11)12)17(23)21-14-9-15(19-10-18-14)22-7-3-6-20-22/h2-10H,1H3,(H,18,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNXVYWZYESSECE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NC3=CC(=NC=N3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














